N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide
CAS No.: 893094-77-4
Cat. No.: VC7081798
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893094-77-4 |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.34 |
| IUPAC Name | N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H14N2O3S/c1-15-13(18)11-8-4-2-6-10(8)20-14(11)16-12(17)9-5-3-7-19-9/h3,5,7H,2,4,6H2,1H3,(H,15,18)(H,16,17) |
| Standard InChI Key | OGZLDSPMKQUJST-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CO3 |
Introduction
N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic molecules. It features a fused cyclopenta[b]thiophene core, a furan ring, and functional groups such as a methylcarbamoyl moiety and a carboxamide group. These structural elements make it an interesting target for medicinal chemistry due to its potential biological activities.
This article provides an in-depth exploration of the compound's synthesis, structural properties, and potential applications based on available research.
Structural Features
The molecular structure of N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide is defined by:
-
Cyclopenta[b]thiophene Core: A bicyclic thiophene derivative that contributes to the compound's aromatic and electronic properties.
-
Furan Ring: A five-membered oxygen-containing heterocycle that enhances the compound's polarity and reactivity.
-
Methylcarbamoyl Group: A functional group (-NHCOCH3) that may play a role in hydrogen bonding and biological interactions.
-
Carboxamide Group: A -CONH2 moiety attached to the furan ring, which is often associated with pharmacological activity.
The combination of these features suggests potential applications in drug discovery, particularly as enzyme inhibitors or receptor modulators.
Synthesis
The synthesis of compounds similar to N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide typically involves multi-step reactions:
-
Formation of the Cyclopenta[b]thiophene Core:
-
Cyclization reactions using dicarbonyl precursors and sulfur sources.
-
Catalysts such as Lewis acids may be employed to facilitate ring closure.
-
-
Functionalization of the Core:
-
Introduction of the methylcarbamoyl group via carbamoylation reactions using methyl isocyanate or similar reagents.
-
Coupling reactions to attach the furan ring with a carboxamide group.
-
-
Purification and Characterization:
-
Techniques like recrystallization or chromatography are used for purification.
-
Characterization is performed using spectroscopy (NMR, IR) and mass spectrometry to confirm molecular structure.
-
Spectroscopic Analysis
-
Proton Nuclear Magnetic Resonance (¹H-NMR):
-
Signals corresponding to aromatic protons in the thiophene and furan rings.
-
Peaks for the methyl group in the methylcarbamoyl moiety.
-
-
Carbon Nuclear Magnetic Resonance (¹³C-NMR):
-
Chemical shifts for carbon atoms in aromatic rings and functional groups.
-
Distinct signals for carbonyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
Bands for C=O stretching (~1650 cm⁻¹) from the carboxamide group.
-
NH stretching vibrations (~3300 cm⁻¹).
-
Mass Spectrometry
-
Molecular ion peak confirming the expected molecular weight.
Biological Potential
Compounds containing cyclopenta[b]thiophene and furan scaffolds have been studied for their pharmacological activities:
-
Antimicrobial Activity:
-
Similar derivatives have shown efficacy against bacterial and fungal pathogens by disrupting cell wall synthesis or metabolic pathways.
-
-
Anti-inflammatory Properties:
-
Anticancer Activity:
Further biological evaluation is necessary to confirm these activities for N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide.
Applications
This compound's unique structure makes it a promising candidate for various applications:
-
Drug Development:
-
As a lead compound for designing enzyme inhibitors or receptor ligands.
-
Potential use in anti-inflammatory or anticancer therapies.
-
-
Material Science:
-
Its heterocyclic framework may find applications in organic electronics or as precursors for advanced materials.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume